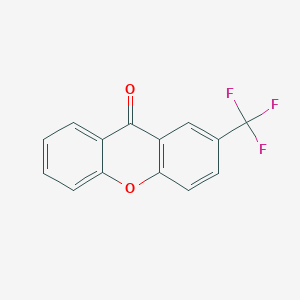![molecular formula C10H10Cl3NO3 B073795 [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 1477-41-4](/img/structure/B73795.png)
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is commonly used as an anticoccidial drug in poultry farming. The compound has been shown to inhibit the growth and proliferation of the protozoan parasites that cause coccidiosis, a common and highly contagious disease that affects chickens, turkeys, and other poultry species.
Mecanismo De Acción
Clopidol exerts its anticoccidial activity by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the coccidian parasites. This results in the inhibition of parasite growth and proliferation, leading to the prevention and control of coccidiosis.
Efectos Bioquímicos Y Fisiológicos
Clopidol has been shown to have a low toxicity profile and is generally well-tolerated by poultry. However, it can cause some adverse effects, such as decreased feed intake and weight gain, as well as changes in liver and kidney function. These effects are generally mild and reversible upon discontinuation of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidol is a widely used anticoccidial drug in poultry farming, and its efficacy and safety have been well-established. However, its use in laboratory experiments may be limited by its specificity for coccidian parasites and its potential side effects. Additionally, the cost of the drug may be prohibitive for some research applications.
Direcciones Futuras
Further research is needed to explore the potential of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate as an antitumor agent and to elucidate its mechanism of action in this context. Additionally, the antioxidant and anti-inflammatory properties of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate warrant further investigation for their potential therapeutic applications in various disease states. Finally, the development of more specific and less toxic anticoccidial agents may be a promising avenue for future research in this field.
Métodos De Síntesis
The synthesis of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate involves the reaction of 3-(4-chlorophenyl)-3-hydroxypropylamine with phosgene to form the corresponding carbamate. The resulting product is then treated with 2,2-dichloroacetic acid to yield [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate.
Aplicaciones Científicas De Investigación
Clopidol has been extensively studied for its effectiveness in controlling coccidiosis in poultry. It has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In addition, [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases associated with oxidative stress and inflammation.
Propiedades
Número CAS |
1477-41-4 |
|---|---|
Nombre del producto |
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
Fórmula molecular |
C10H10Cl3NO3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[2,2-dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-6(2-4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clave InChI |
RENLSHPSGMACFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



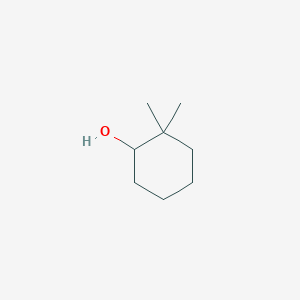
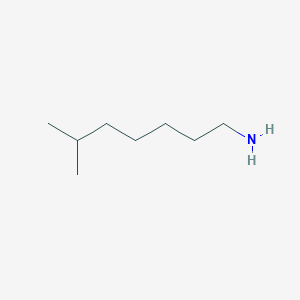
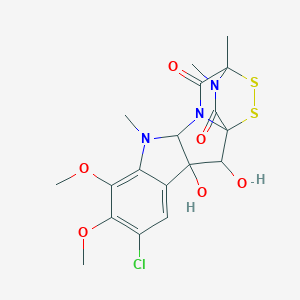
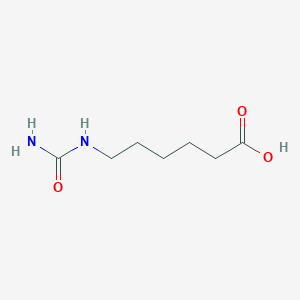
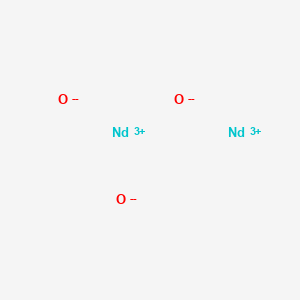

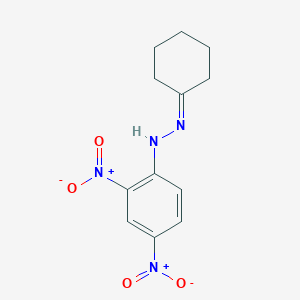

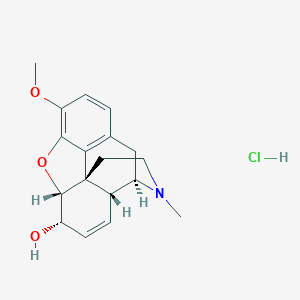
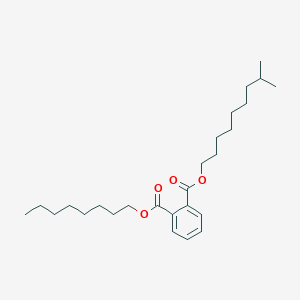
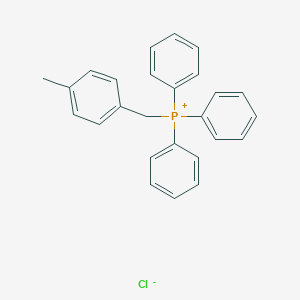
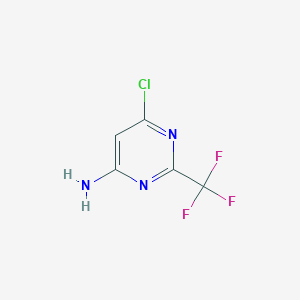
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
